Folic acid nhs ester

Description

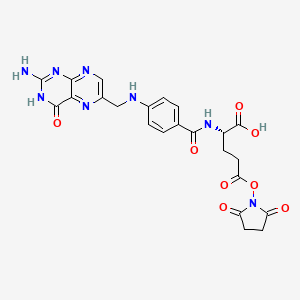

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGNXMQTFMHNHC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-hydroxysuccinimide in Folic Acid Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-hydroxysuccinimide (NHS) in the conjugation of folic acid to various substrates. Folic acid, a vital B vitamin, has emerged as a key targeting ligand in drug delivery systems due to the overexpression of its receptor, the folate receptor (FR), on the surface of many cancer cells. NHS chemistry is a cornerstone of this strategy, enabling the stable and efficient linkage of folic acid to drugs, nanoparticles, and imaging agents, thereby facilitating targeted delivery and enhanced therapeutic efficacy. This guide details the underlying chemistry, experimental protocols, and cellular uptake mechanisms relevant to this important bioconjugation technique.

The Chemistry of Folic Acid Activation by NHS

The conjugation of folic acid to amine-containing molecules is most commonly achieved through a two-step process involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

Step 1: Carboxylic Acid Activation by EDC. Folic acid possesses two carboxylic acid groups, the α- and γ-carboxyl groups of its glutamate tail. EDC activates one of these carboxyl groups, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid and reduce conjugation efficiency.

Step 2: Stabilization with NHS. This is the crucial step where NHS plays its role. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, thus increasing the overall efficiency of the conjugation reaction. The NHS ester readily reacts with primary amines (-NH2) on a target molecule to form a stable amide bond, releasing NHS as a byproduct.

The overall chemical transformation is depicted below:

The Tale of Two Carboxyls: An In-depth Technical Guide to Folic Acid's Alpha vs. Gamma Conjugation

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical yet often overlooked distinction between alpha (α) and gamma (γ) carboxyl conjugation of folic acid. This choice of linkage has profound implications for the biological activity, metabolic fate, and ultimate efficacy of folate-targeted therapeutics and imaging agents. For drug development professionals, a nuanced understanding of these differences is paramount in designing next-generation targeted therapies with optimized pharmacokinetic and pharmacodynamic profiles.

Executive Summary

Folic acid, a vital B vitamin, has emerged as a powerful targeting ligand in oncology and other diseases due to the overexpression of the folate receptor (FR) on the surface of many cancer cells. Conjugation of therapeutic or imaging agents to folic acid facilitates their selective uptake into FR-positive cells. Folic acid possesses two carboxylic acid moieties on its glutamate tail, the α- and γ-carboxyl groups, both of which can be used for conjugation. While γ-conjugation has been the conventional approach, emerging evidence highlights that the choice between the α and γ linkage significantly impacts the conjugate's in vivo behavior, particularly its biodistribution and metabolic stability. This guide provides a detailed comparison of α- and γ-folate conjugates, summarizing key quantitative data, outlining experimental protocols for their characterization, and presenting the underlying biochemical rationale for their differential biological activities.

Biochemical and Pharmacokinetic Profiles: A Comparative Analysis

The site of conjugation on the glutamate moiety of folic acid dictates the three-dimensional structure of the resulting conjugate, which in turn influences its interaction with biological systems.

Receptor Binding Affinity

A common misconception has been that α-conjugation may lead to a significant loss of binding affinity to the folate receptor. However, several studies have demonstrated that both α- and γ-conjugated folate derivatives can retain high, single-digit nanomolar binding affinity for the folate receptor, particularly the α-isoform (FRα), which is the most relevant for cancer targeting.[1]

| Compound | Conjugation | IC50 (nM) | Cell Line | Reference |

| Folic Acid | - | 41 | KB-31 | [2] |

| γ-FBA-Folate | Gamma (γ) | 62 ± 6 | KB-31 | [2] |

| α-FBA-Folate | Alpha (α) | 71 ± 8 | KB-31 | [2] |

| Folate-Peptide Conjugate | Gamma (γ) | ~1.14 | - | [3] |

| 18F-AzaFol | Not Specified | 0.6 ± 0.3 (FRα) | CHO | [4] |

| 18F-6R-aza-5-MTHF | Not Specified | 1.8 ± 0.1 (FRα) | CHO | [4] |

Table 1: Comparative in vitro binding affinities of α- and γ-folate conjugates to the folate receptor.

In Vivo Biodistribution

The most striking differences between α- and γ-folate conjugates emerge in their in vivo biodistribution profiles. Generally, α-isomers exhibit lower accumulation in the liver and higher accumulation in the kidneys compared to their corresponding γ-isomers.[1] This has significant implications for the therapeutic index of folate-drug conjugates, as reduced liver toxicity is a desirable attribute.

| Radiotracer Pair | Conjugation | Tumor (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference |

| [18F]Folate Conjugate 1 | Alpha (α) | Similar to γ | Significantly Lower | Significantly Higher | [1] |

| [18F]Folate Conjugate 1 | Gamma (γ) | Similar to α | Significantly Higher | Significantly Lower | [1] |

| [18F]Folate Conjugate 2 | Alpha (α) | Similar to γ | Significantly Lower | Significantly Higher | [1] |

| [18F]Folate Conjugate 2 | Gamma (γ) | Similar to α | Significantly Higher | Significantly Lower | [1] |

| [18F]Folate Conjugate 3 | Alpha (α) | Similar to γ | Significantly Lower | Significantly Higher | [1] |

| [18F]Folate Conjugate 3 | Gamma (γ) | Similar to α | Significantly Higher | Significantly Lower | [1] |

| [68Ga]Ga-folate-KR | Gamma (γ) | ~1.12 | ~0.1 | ~10.0 | [5] |

Table 2: Comparative in vivo biodistribution of α- and γ-folate radiotracer pairs in tumor-bearing mice. Note: Specific %ID/g values for the paired conjugates were described qualitatively in the reference; the table reflects these reported trends.

Intracellular Metabolism and Enzyme Specificity

Once internalized, folate conjugates are subject to metabolism by intracellular enzymes, primarily folylpolyglutamate synthase (FPGS) and gamma-glutamyl hydrolase (GGH). These enzymes are crucial for the retention and activity of both natural folates and antifolate drugs.

-

Folylpolyglutamate Synthase (FPGS): This enzyme adds additional glutamate residues to the γ-carboxyl group of folates and antifolates. This process, known as polyglutamylation, traps the molecules inside the cell and often increases their affinity for folate-dependent enzymes. The specificity of FPGS for the γ-carboxyl group suggests that α-conjugated folates would not be substrates for this enzyme and therefore would not be polyglutamylated. This could lead to more rapid efflux from the cell compared to their γ-conjugated counterparts.

-

Gamma-Glutamyl Hydrolase (GGH): This lysosomal enzyme removes glutamate residues from polyglutamylated folates, facilitating their efflux from the cell. GGH specifically cleaves the γ-glutamyl linkages.[6] Consequently, γ-conjugated drug molecules that have undergone intracellular processing to a polyglutamated form would be susceptible to cleavage by GGH, potentially releasing the active drug. The fate of α-conjugates in the lysosome is less clear and may depend on the nature of the linker and the conjugated molecule.

Cellular Uptake and Trafficking

The journey of a folate conjugate from the bloodstream to its intracellular target is a multi-step process initiated by binding to the folate receptor.

Folate Receptor-Mediated Endocytosis

Folate conjugates are internalized into cells via a specialized endocytic pathway.[3] The process begins with the binding of the conjugate to FRα on the cell surface. This binding triggers the clustering of the receptor-ligand complexes into clathrin-coated pits, which then invaginate to form endocytic vesicles. These vesicles mature into early endosomes, where the acidic environment (pH ~5.5) facilitates the dissociation of the folate conjugate from its receptor. The receptor is then recycled back to the cell surface, while the conjugate is trafficked to other cellular compartments, such as lysosomes.

Biochemical Rationale for Differential Organ Uptake

-

Kidney: The high expression of FRα on the apical surface of proximal tubule cells is a primary driver of renal accumulation of folate conjugates.[7] Additionally, the multiligand endocytic receptors megalin and cubilin, which are also highly expressed in the proximal tubule, play a synergistic role in the reabsorption of filtered proteins and vitamins, and may contribute to the uptake of folate conjugates.[8][9] The higher kidney uptake of α-conjugates may be due to subtle differences in their interaction with this complex reabsorption machinery.

-

Liver: The liver is a major site of clearance for many xenobiotics. The higher liver uptake of γ-folate conjugates is likely mediated by organic anion-transporting polypeptides (OATPs) expressed on the surface of hepatocytes. These transporters have broad substrate specificity and may preferentially recognize the structural conformation of γ-linked folate derivatives.

Experimental Protocols

Synthesis of Folate-Peptide Conjugates (General Workflow)

The synthesis of folate-peptide conjugates is typically achieved using solid-phase peptide synthesis (SPPS), followed by conjugation to an activated folic acid derivative. The following is a generalized workflow.

Note on Regioselectivity: To achieve regioselective γ- or α-conjugation, one of the carboxyl groups of folic acid must be protected while the other is activated for coupling. For γ-conjugation, N-hydroxysuccinimide (NHS) ester activation of folic acid in dimethyl sulfoxide (DMSO) predominantly yields the γ-activated ester due to steric hindrance at the α-position. For selective α-conjugation, the γ-carboxyl group is typically protected as an ester (e.g., benzyl or t-butyl ester) prior to activation of the α-carboxyl group.

Folate Receptor Competitive Binding Assay

This assay determines the binding affinity of a folate conjugate by measuring its ability to compete with a radiolabeled folic acid for binding to folate receptors on cancer cells.

Materials:

-

FR-positive cancer cell line (e.g., KB, IGROV-1)

-

Cell culture medium (folate-free)

-

[3H]Folic acid

-

Unlabeled folic acid (for determining non-specific binding)

-

Test folate conjugate

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter

Protocol:

-

Cell Culture: Culture FR-positive cells in folate-free medium for at least 48 hours prior to the assay to upregulate receptor expression.

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Assay Preparation: On the day of the assay, wash the cell monolayers twice with cold PBS.

-

Competition: Add a constant concentration of [3H]folic acid (e.g., 10 nM) to each well along with increasing concentrations of the unlabeled test folate conjugate or unlabeled folic acid (for the standard curve). For determining non-specific binding, add a high concentration of unlabeled folic acid (e.g., 10 µM).

-

Incubation: Incubate the plate at 4°C for 1 hour to allow binding to reach equilibrium while minimizing internalization.

-

Washing: Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound radioligand.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]folic acid as a function of the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.

Cellular Uptake and Internalization Assay

This assay quantifies the cellular uptake and internalization of a fluorescently labeled folate conjugate.

Materials:

-

FR-positive cancer cell line

-

Folate-free cell culture medium

-

Fluorescently labeled folate conjugate (e.g., Folate-FITC)

-

Unlabeled folic acid

-

PBS

-

Trypsin-EDTA

-

Flow cytometer and/or confocal microscope

Protocol:

-

Cell Seeding: Seed cells in a 12-well plate (for flow cytometry) or on glass coverslips in a 24-well plate (for confocal microscopy).

-

Incubation: Incubate the cells with the fluorescently labeled folate conjugate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours). To determine receptor-mediated uptake, a parallel set of cells should be pre-incubated with a high concentration of unlabeled folic acid for 30 minutes before adding the fluorescent conjugate.

-

Washing: At each time point, wash the cells three times with cold PBS to remove unbound conjugate.

-

Surface Quenching (Optional): To distinguish between surface-bound and internalized conjugate, you can briefly wash the cells with an acidic buffer (e.g., pH 3.5) to strip off surface-bound ligand.

-

Flow Cytometry Analysis:

-

Harvest the cells using trypsin-EDTA.

-

Resuspend the cells in PBS.

-

Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity is proportional to the amount of cell-associated conjugate.

-

-

Confocal Microscopy Analysis:

-

Fix the cells on the coverslips with paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the fluorescent conjugate using a confocal microscope.

-

Conclusion and Future Directions

The choice between α- and γ-carboxyl conjugation of folic acid is a critical design parameter in the development of folate-targeted agents. While both linkages can yield conjugates with high affinity for the folate receptor, they lead to distinct in vivo biodistribution profiles, with α-conjugates generally showing reduced liver uptake and increased renal accumulation. The enzymatic specificity of FPGS and GGH for the γ-glutamyl linkage further underscores the profound metabolic differences between the two types of conjugates.

For drug development professionals, these findings offer a clear path toward optimizing the therapeutic index of folate-targeted drugs. The selection of the conjugation site should be tailored to the specific therapeutic application. For instance, α-conjugation may be preferable for systemic therapies where minimizing liver toxicity is a primary concern. Conversely, γ-conjugation might be advantageous for prodrug strategies that rely on intracellular cleavage by GGH.

Future research should focus on elucidating the precise kinetic parameters of FPGS and GGH with a variety of α- and γ-folate conjugates to build more predictive models of their intracellular fate. Furthermore, a deeper understanding of the transporters and receptors responsible for the differential organ uptake will enable the rational design of next-generation folate-targeted therapies with enhanced efficacy and safety profiles.

References

- 1. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-receptor PET imaging of ovarian cancer using a 68Ga-labeled heterodimer targeting folate receptor and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Megalin and cubilin: synergistic endocytic receptors in renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

Folic Acid NHS Ester for Folate Receptor Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of folic acid N-hydroxysuccinimide (NHS) ester as a targeting ligand for the folate receptor (FR), a prominent biomarker overexpressed in a variety of cancers. This document details the synthesis and conjugation of folic acid NHS ester, experimental protocols for in vitro and in vivo evaluation, and quantitative data to support the development of targeted therapeutics and imaging agents.

Introduction to Folate Receptor Targeting

The folate receptor is a high-affinity membrane-bound protein that is frequently overexpressed in a wide range of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1] This differential expression profile makes the folate receptor an attractive target for the selective delivery of anticancer agents. Folic acid, a high-affinity ligand for the FR (Kd in the nanomolar range), can be chemically modified to facilitate its conjugation to various therapeutic and diagnostic payloads, such as small molecule drugs, nanoparticles, and imaging agents.[2][3] The conjugation is often achieved through the activation of one of folic acid's carboxylic acid groups, preferably the γ-carboxyl group to maintain high affinity for the receptor, with N-hydroxysuccinimide (NHS) to form a reactive this compound.[4] This ester readily reacts with primary amines on the payload to form a stable amide bond.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in the development of folate-targeted therapies. The most common method involves the activation of the γ-carboxylic acid of folic acid using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Folic Acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Diethyl ether

-

Acetone

-

0.22 µm syringe filter

Procedure:

-

Dissolve folic acid in anhydrous DMSO. Triethylamine can be added to aid dissolution.

-

Add NHS and DCC to the folic acid solution. A typical molar ratio is 1:2:2 (FA:NHS:DCC).[5]

-

Allow the reaction to stir at room temperature in the dark for 18-24 hours.

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Remove the DCU by filtration, for instance, through a 0.22 µm filter.

-

Precipitate the this compound from the filtrate by adding diethyl ether.

-

Wash the resulting yellow precipitate multiple times with diethyl ether and/or acetone to remove unreacted reagents.

-

Dry the purified this compound under vacuum.

-

Store the final product at -20°C under an inert atmosphere to prevent hydrolysis.[6]

Characterization: The successful synthesis of this compound can be confirmed by various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of characteristic peaks for the succinimide carbonyl groups at approximately 1781 cm⁻¹ and 1814 cm⁻¹, and the disappearance of the broad carboxylic acid O-H stretch.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the NHS ester and the integrity of the folic acid molecule.[9]

Conjugation of this compound to Payloads

This compound is a versatile reagent for conjugating folic acid to a wide range of molecules containing primary amine groups.

Experimental Protocol: Conjugation to Amine-Modified Nanoparticles

Materials:

-

Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂, Chitosan)

-

This compound

-

Anhydrous DMSO

-

Dialysis membrane (appropriate molecular weight cut-off)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Disperse the amine-functionalized nanoparticles in anhydrous DMSO.

-

Dissolve this compound in anhydrous DMSO.

-

Add the this compound solution to the nanoparticle dispersion in a dropwise manner while stirring. The molar ratio of this compound to the amine groups on the nanoparticles should be optimized.

-

Allow the reaction to proceed at room temperature in the dark for 16-24 hours.

-

To remove unconjugated folic acid and other reactants, dialyze the reaction mixture against PBS for 2-3 days, with frequent changes of the dialysis buffer.

-

Lyophilize the purified folate-conjugated nanoparticles for storage.

Determination of Conjugation Efficiency

The efficiency of the conjugation reaction can be quantified by measuring the amount of folic acid attached to the payload.

Protocol: UV-Vis Spectrophotometry Method

-

Prepare a standard curve of known concentrations of free folic acid in a suitable solvent (e.g., DMSO or PBS).

-

Measure the absorbance of the standard solutions at the maximum absorbance wavelength of folic acid (approximately 280 nm and 365 nm).

-

Measure the absorbance of a known concentration of the folate-conjugated payload.

-

Calculate the concentration of conjugated folic acid using the standard curve.

-

The conjugation efficiency can be expressed as a percentage of the initial amount of folic acid used in the reaction.

In Vitro Evaluation of Folate-Targeted Conjugates

A series of in vitro assays are essential to characterize the binding affinity, specificity, and cytotoxic efficacy of the folate-conjugated therapeutic.

Folate Receptor Binding Affinity

The binding affinity of the folate conjugate to the folate receptor is a critical parameter for its targeting efficiency. This is typically determined by a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Culture folate receptor-positive cells (e.g., KB, HeLa, IGROV-1) and FR-negative cells (e.g., A549) in appropriate media. For the assay, it is often necessary to use folate-free medium to avoid competition from folic acid in the serum.

-

Assay Setup: Seed the cells in 24-well plates and allow them to adhere overnight.

-

Competition: On the day of the assay, wash the cells with cold PBS. Add increasing concentrations of the non-radiolabeled folate conjugate (competitor) to the wells.

-

Radioligand Addition: Add a constant, low concentration of a radiolabeled folic acid derivative (e.g., ³H-folic acid) to each well.

-

Incubation: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours). The low temperature minimizes internalization of the receptor-ligand complex.

-

Washing: Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities (Kd) for Folate Receptor

| Ligand | Cell Line | Method | Binding Affinity (Kd) | Reference |

| Folic Acid | Monkey Kidney Cells | Radioligand Binding Assay | 0.4 nM | [2] |

| 5-Methyltetrahydrofolate | Monkey Kidney Cells | Radioligand Binding Assay | 3 nM | [2] |

| Methotrexate | Monkey Kidney Cells | Radioligand Binding Assay | 20 nM | [2] |

| Folic Acid | FRα | Radioligand Binding Assay | ~0.19 nM | [3] |

| Folic Acid | FRα | Biolayer Interferometry | 1.14 nM | [5] |

| Folic Acid | Folate Binding Protein | Surface Plasmon Resonance | 20 ± 9 pM | [10] |

Cellular Uptake Studies

To confirm that the folate conjugate is internalized by FR-positive cells, cellular uptake studies can be performed using fluorescently labeled conjugates.

Experimental Protocol: Flow Cytometry Analysis

-

Synthesize a fluorescently labeled version of the folate conjugate (e.g., by incorporating a fluorophore like FITC or a fluorescent drug like doxorubicin).

-

Incubate FR-positive and FR-negative cells with the fluorescent conjugate for various time points.

-

To demonstrate specificity, include a control group where FR-positive cells are pre-incubated with an excess of free folic acid to block the receptors.

-

After incubation, wash the cells, detach them, and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

A significant increase in fluorescence in FR-positive cells compared to FR-negative cells and the blocked control group indicates specific, receptor-mediated uptake.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a drug.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed FR-positive and FR-negative cells in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of the folate-drug conjugate, the non-targeted drug conjugate, and the free drug for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the drug concentration that inhibits 50% of cell growth). A lower IC₅₀ value for the folate-drug conjugate in FR-positive cells compared to FR-negative cells and the non-targeted controls demonstrates targeted cytotoxicity.

Table 2: Comparative IC₅₀ Values of Folate-Targeted vs. Non-Targeted Drugs

| Drug | Formulation | Cell Line (FR status) | IC₅₀ (µg/mL) | Reference |

| 5-Fluorouracil | Free Drug | HT-29 (FR+) | 22.9 | [12] |

| 5-Fluorouracil | PLGA Nanoparticles | HT-29 (FR+) | 14.17 | [12] |

| 5-Fluorouracil | Folate-PLGA Nanoparticles | HT-29 (FR+) | 5.69 | [12] |

| Paclitaxel | Free Drug | HT-29 (FR+) | - | [13] |

| Paclitaxel | PTX-PEG-FA | HT-29 (FR+) | 4-fold more active than in FR- cells | [13] |

| Paclitaxel | PTX-PEG-(FA)₃ | HT-29 (FR+) | 28-fold more active than in FR- cells | [13] |

In Vivo Evaluation of Folate-Targeted Conjugates

Animal models are crucial for evaluating the in vivo efficacy, biodistribution, and toxicity of folate-targeted therapies.

Tumor Xenograft Model

Experimental Protocol:

-

Cell Implantation: Subcutaneously inject FR-positive tumor cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the mice to different treatment groups: saline control, free drug, non-targeted drug conjugate, and folate-drug conjugate. Administer the treatments intravenously or intraperitoneally according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every few days.

-

Efficacy Assessment: At the end of the study, sacrifice the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored throughout the study as an indicator of toxicity.

Table 3: In Vivo Tumor Growth Inhibition of Folate-Targeted Therapies

| Therapeutic Agent | Animal Model | Tumor Type | Outcome | Reference |

| Folate-Targeted Nanosuspension | Mice | HeLa Xenograft | Significant tumor growth inhibition compared to non-targeted nanosuspension | [14] |

| Folate-PLGA-PEG Nanoparticles (Disulfiram) | Balb/c Mice | Breast Cancer | Significant decrease in tumor growth rate | [2] |

| Folate-Targeted Quantum Dots (5-Fluorouracil) | - | Breast Cancer Cells | Higher level of apoptosis in vitro | [13] |

| Co-delivery FA-NPs (Cisplatin & Paclitaxel) | Mice | M109 Xenograft | Tumor Suppression Rate of 95.03% | [15] |

| Fol-PTX-PLA-TPGS NPs | Nude Mice | Colorectal Tumor | Most efficient tumor growth inhibition compared to free PTX and non-targeted NPs | [16] |

Biodistribution Studies

To determine the in vivo targeting efficiency, biodistribution studies are performed using a labeled version of the conjugate (e.g., radiolabeled or fluorescently labeled).

Experimental Protocol:

-

Administer the labeled conjugate to tumor-bearing mice.

-

At various time points post-injection, sacrifice the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).

-

Measure the amount of the labeled conjugate in each organ using an appropriate detection method (e.g., gamma counter for radiolabeled compounds or fluorescence imaging for fluorescent compounds).

-

The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Enhanced accumulation in the tumor and reduced accumulation in other organs for the folate-targeted conjugate compared to the non-targeted control demonstrates successful in vivo targeting.

Signaling Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The cellular uptake of folate and its conjugates occurs through receptor-mediated endocytosis.

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental and Developmental Workflow

The development of a folate-targeted therapeutic follows a logical progression from chemical synthesis to preclinical evaluation.

Caption: Development Workflow for Folate-Targeted Therapeutics.

Conclusion

This compound is a valuable and widely used tool for the development of folate receptor-targeted therapies and diagnostics. The straightforward synthesis and conjugation chemistry, combined with the high affinity and specificity of folic acid for its receptor, provide a robust platform for improving the therapeutic index of anticancer agents. This guide has provided an in-depth overview of the key methodologies and data considerations for researchers in this field. Careful optimization of the linker chemistry, payload, and nanoparticle properties, along with rigorous in vitro and in vivo evaluation, are essential for the successful clinical translation of these promising targeted therapies.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Receptor-mediated folate accumulation is regulated by the cellular folate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Folate-Targeted Chitosan Nanoparticles Loaded with Hydroxycamptothecin | Scientific.Net [scientific.net]

- 5. mdpi.com [mdpi.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Folate-Targeted Nanoparticle Size on Their Rates of Penetration into Solid Tumors [ouci.dntb.gov.ua]

- 9. KEGG PATHWAY Database [genome.jp]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Folic Acid-Targeted Paclitaxel-Polymer Conjugates Exert Selective Cytotoxicity and Modulate Invasiveness of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Co-delivery of cisplatin and paclitaxel by folic acid conjugated amphiphilic PEG-PLGA copolymer nanoparticles for the treatment of non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Folate-Mediated Paclitaxel Nanodelivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Folic Acid NHS Ester: A Technical Guide to Solubility and Handling

Introduction: Folic acid N-hydroxysuccinimide (NHS) ester is a pivotal reagent in bioconjugation and drug delivery research. As a derivative of folic acid (Vitamin B9), it enables the covalent attachment of the folate moiety to primary amine groups on proteins, nanoparticles, liposomes, and other biomolecules. This targeted conjugation strategy leverages the overexpression of folate receptors on the surface of many cancer cells to enhance the delivery of therapeutic or imaging agents. The success of these conjugation reactions is critically dependent on the proper handling of the folic acid NHS ester, particularly its dissolution and stability in appropriate solvents. This guide provides an in-depth technical overview of the solubility of this compound, with a primary focus on Dimethyl Sulfoxide (DMSO), and details the experimental protocols for its use.

Solubility of this compound

The choice of solvent is paramount for the successful use of this compound, as it directly impacts both the dissolution of the reagent and the stability of the reactive NHS ester group. Anhydrous polar aprotic solvents are highly preferred to prevent premature hydrolysis.[1][2]

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely published. However, its solubility characteristics can be inferred from its common uses and the properties of the parent molecule, folic acid. Anhydrous DMSO is the most recommended solvent for dissolving this compound and is used as the standard in synthesis and conjugation reactions.[1][2] While some sources describe its solubility in DMSO as "sparingly" and suggest sonication may be required[3], it is sufficiently soluble for creating stock solutions for most bioconjugation protocols. The parent compound, folic acid, is soluble in DMSO at concentrations of approximately 20 mg/mL.[4]

Table 1: Solubility Characteristics of this compound in Common Solvents

| Solvent | Type | Solubility Profile | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Recommended Solvent . Soluble, especially when anhydrous.[1][2] Sonication may aid dissolution.[3] | Must be anhydrous to prevent hydrolysis of the NHS ester.[1][2] Hygroscopic nature of DMSO means fresh, high-purity solvent should be used.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Alternative Solvent . Soluble. | Requires stringent drying to avoid side reactions and hydrolysis.[2] |

| Water / Aqueous Buffers | Polar Protic | Insoluble / Unstable .[3] | The NHS ester group readily hydrolyzes in aqueous environments, rendering the compound inactive for conjugation.[2] |

| Diethyl Ether | Nonpolar | Insoluble . | Commonly used as an anti-solvent to precipitate the product during purification after synthesis.[1][2] |

| Acetone | Polar Aprotic | Insoluble . | Also used as an anti-solvent for precipitation and washing.[1][2] |

| Dioxane | Nonpolar | Limited Solubility . | Not recommended due to the poor solubility of the folic acid precursor.[2] |

| Ethanol | Polar Protic | Insoluble .[6][7] | Not suitable for dissolving the compound. |

Experimental Protocols

Proper experimental technique is crucial to maintain the reactivity of this compound. The following protocols outline the standard procedures for synthesis, which includes dissolution, and for the preparation of stock solutions for conjugation.

Protocol 1: Synthesis and In-Situ Dissolution of this compound in DMSO

This protocol describes the most common method for synthesizing this compound, where folic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) directly in anhydrous DMSO.[1][2]

Materials:

-

Folic Acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) (optional catalyst)

-

Diethyl Ether (for precipitation)

Methodology:

-

Dissolution of Reactants: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve folic acid in anhydrous DMSO. A typical concentration involves dissolving 5 g of folic acid in 100 mL of anhydrous DMSO.[1]

-

Addition of Reagents: To the folic acid solution, add N-hydroxysuccinimide (approx. 2.2 molar equivalents) and dicyclohexylcarbodiimide (approx. 2.2 molar equivalents).[1] Triethylamine may be added as a catalyst to maintain a basic pH and improve reaction efficiency.[1][2]

-

Reaction: Stir the mixture at room temperature (20–25°C) for 18–24 hours.[1] During the reaction, the insoluble byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.[2]

-

Purification - Filtration: Remove the DCU precipitate by filtration.[1][2]

-

Purification - Precipitation: Add the filtrate to a larger volume of cold diethyl ether to precipitate the this compound product.[1]

-

Final Steps: Wash the precipitate with diethyl ether and/or acetone to remove unreacted reagents and dry the final product under a vacuum.[1] Store the solid product at -20°C under an inert, dry atmosphere.[2][3]

Protocol 2: Preparation of a this compound Stock Solution for Bioconjugation

This protocol details the preparation of a stock solution from solid this compound for subsequent conjugation to amine-containing molecules.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Methodology:

-

Solvent Preparation: Use a new, unopened bottle or a properly stored container of anhydrous DMSO to minimize water content.

-

Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.[2][3] Weigh the desired amount of the solid in a dry vessel.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. To ensure complete dissolution, vortex the solution and/or sonicate briefly.

-

Usage: Use the stock solution immediately in the conjugation reaction.[8] Avoid prolonged storage of the solution, even in anhydrous solvent, as the NHS ester can degrade over time. Do not store in aqueous solutions.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.

References

- 1. This compound | 153445-05-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 153445-05-7 [smolecule.com]

- 3. This compound CAS#: 153445-05-7 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. himedialabs.com [himedialabs.com]

- 8. glenresearch.com [glenresearch.com]

Folic acid NHS ester mechanism of action in targeted therapy

Introduction

Folic acid, a B vitamin essential for cell metabolism, DNA synthesis, and repair, has emerged as a powerful targeting ligand in cancer therapy.[1] The strategy's foundation lies in the overexpression of the folate receptor alpha (FRα), a glycoprotein anchored to the cell surface, on various malignant tumors of epithelial origin, while its expression in normal tissues is highly restricted.[1][2] This differential expression allows for the selective delivery of cytotoxic agents to cancer cells, minimizing off-target toxicity. By conjugating therapeutic molecules to folic acid, these "Trojan horse" constructs can be specifically internalized by cancer cells through FRα-mediated endocytosis.[3][4]

This guide provides a detailed overview of the mechanism of action of Folic Acid N-hydroxysuccinimide (NHS) ester, a commonly used activated form of folic acid for bioconjugation. It will cover the conjugation chemistry, cellular uptake pathway, intracellular drug release, and key experimental protocols for evaluating folate-targeted therapeutics.

Mechanism of Action

The therapeutic action of a folic acid-drug conjugate is a multi-step process, beginning with its chemical synthesis and culminating in the release of the active drug inside the target cancer cell.

Conjugation via Folic Acid NHS Ester

The journey of a folate-targeted drug begins with the covalent linkage of folic acid to a therapeutic agent. Folic acid itself does not readily react with drug molecules. Therefore, it is often activated to an NHS ester. The NHS ester is a highly reactive intermediate that readily couples with primary or secondary amines on the drug, a linker, or a nanoparticle carrier to form a stable amide bond. This reaction is efficient and proceeds under mild conditions, preserving the biological activity of the conjugated drug.

A spacer, such as polyethylene glycol (PEG), is often incorporated between the folic acid and the drug.[2] This PEG spacer enhances hydrophilicity, prevents aggregation, and can reduce steric hindrance, potentially improving the binding affinity of the folate ligand to its receptor.[2][5]

Below is a diagram illustrating the general workflow for conjugating this compound to a drug molecule containing an amine group.

Receptor-Mediated Endocytosis

Once the folate-drug conjugate is administered, it circulates in the bloodstream. The folic acid moiety acts as a high-affinity ligand for the FRα, which is abundant on the surface of many cancer cells.[2][6] The binding of the conjugate to FRα triggers a process called receptor-mediated endocytosis.[2][3][4]

The key steps of this internalization pathway are:

-

Binding: The folate-drug conjugate specifically binds to the FRα on the cancer cell surface.

-

Internalization: The cell membrane invaginates around the receptor-ligand complex, forming an endosome that encapsulates the conjugate and transports it into the cell.[7]

-

Acidification: The endosome matures and fuses with lysosomes. The internal pH of these vesicles drops significantly.

-

Drug Release: The acidic environment or specific enzymes within the endosome/lysosome cleave the linker connecting the drug to the folic acid, releasing the active therapeutic agent into the cytoplasm.[8]

-

Receptor Recycling: The FRα is then recycled back to the cell surface, ready to bind to another conjugate molecule.

This entire process ensures that the cytotoxic payload is concentrated inside the target cancer cells, thereby enhancing its efficacy and reducing systemic side effects.[8]

The signaling pathway for folate receptor-mediated endocytosis is depicted below.

References

- 1. Folate receptor α and targeted therapy for tumors [ijbiol.com]

- 2. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. Design and synthesis of releasable folate-drug conjugates using a novel heterobifunctional disulfide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of ADCC by a folic acid–mAb conjugate prepared by tryptophan-selective reaction toward folate-receptor-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folate Receptor-Mediated Drug Targeting: From Therapeutics to Diagnostics [ouci.dntb.gov.ua]

- 8. Folate-mediated intracellular drug delivery increases the anticancer efficacy of nanoparticulate formulation of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Folate-Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate-targeted drug delivery represents a promising strategy in precision medicine, particularly in oncology, by exploiting the overexpression of folate receptors (FRs) on the surface of cancer cells. This technical guide provides a comprehensive overview of the core principles, design, and evaluation of folate-targeted drug delivery systems. It delves into the molecular mechanisms of folate receptor-mediated endocytosis, details the synthesis and characterization of various nanoparticle-based systems, and presents a systematic workflow for their preclinical evaluation. Quantitative data from seminal studies are summarized in comparative tables, and key biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Rationale for Folate Targeting

Conventional chemotherapy regimens are often limited by their lack of specificity, leading to systemic toxicity and adverse side effects due to their action on healthy, rapidly dividing cells.[1] Targeted drug delivery systems aim to overcome this limitation by selectively delivering therapeutic agents to diseased tissues, thereby enhancing efficacy and minimizing off-target effects.[2]

Folic acid, a B vitamin essential for cell growth and metabolism, has emerged as a valuable targeting ligand due to the differential expression of its receptor, the folate receptor (FR), particularly the alpha isoform (FRα).[3][4] While FRα expression is restricted in most normal tissues, it is significantly upregulated in a wide range of human cancers, including ovarian, lung, breast, and brain tumors.[1][3] This differential expression provides a molecular basis for selectively targeting cancer cells.

Folate-targeted drug delivery systems typically consist of three main components: a targeting moiety (folic acid), a drug carrier (e.g., nanoparticle, liposome), and a therapeutic payload. Folic acid's high affinity for FRα, its small size, non-immunogenicity, and ease of conjugation make it an ideal ligand for this purpose.[5] Upon binding to FRα on the cancer cell surface, the entire drug-carrier conjugate is internalized via receptor-mediated endocytosis, delivering the cytotoxic agent directly into the cell.[5]

The Molecular Mechanism: Folate Receptor-Mediated Endocytosis

The cellular uptake of folate-drug conjugates is a highly specific process initiated by the binding of the folate ligand to the folate receptor, a glycosylphosphatidylinositol (GPI)-anchored protein.[6] This binding event triggers a cascade of intracellular events leading to the internalization and subsequent release of the therapeutic agent.

Signaling Pathway of Folate Receptor-Mediated Endocytosis

The binding of a folate-conjugated drug delivery system to the folate receptor on the cell surface initiates the process of endocytosis. The receptor-ligand complex is internalized into the cell through a clathrin-independent, caveolae-mediated pathway. Once inside the cell, the complex is trafficked through the endosomal pathway, where the acidic environment of the late endosome facilitates the release of the drug from the carrier. The folate receptor is then recycled back to the cell surface.

Design and Synthesis of Folate-Targeted Drug Delivery Systems

A variety of nanocarriers have been explored for the development of folate-targeted drug delivery systems, each with its unique advantages. These include liposomes, polymeric nanoparticles, dendrimers, and inorganic nanoparticles. The choice of carrier depends on the physicochemical properties of the drug, the desired release profile, and the specific application.

Common Nanocarrier Platforms

| Nanocarrier Type | Description | Advantages | Disadvantages |

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Can have stability issues, potential for drug leakage. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA and PEG. | Good stability, controlled drug release, ease of surface modification. | Potential for polymer toxicity, complex manufacturing process. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Monodisperse, high drug loading capacity, precise surface functionalization. | Potential for cytotoxicity, complex synthesis. |

| Inorganic Nanoparticles | Nanoparticles made from materials like gold, silica, or iron oxide. | Unique optical and magnetic properties for imaging and therapy, good stability. | Biocompatibility and long-term toxicity concerns. |

Quantitative Data on Folate-Targeted Nanoparticles

The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies on folate-targeted drug delivery systems.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Folate-PEG-PLGA | Paclitaxel | 150 ± 25 | -15.2 ± 2.1 | 5.2 ± 0.8 | 78.5 ± 5.3 | [7] |

| Folate-Chitosan | Doxorubicin | 210 ± 30 | +25.6 ± 3.5 | 8.1 ± 1.2 | 85.2 ± 6.1 | [8] |

| Folate-Liposome | Doxorubicin | 120 ± 15 | -10.5 ± 1.8 | 4.5 ± 0.6 | 90.1 ± 4.5 | |

| Folate-Gold Nanoparticles | Methotrexate | 50 ± 10 | -20.1 ± 2.9 | N/A | N/A | [7] |

Table 2: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles (IC50 Values in µM)

| Cell Line (Cancer Type) | Free Drug | Non-Targeted Nanoparticles | Folate-Targeted Nanoparticles | Reference |

| HeLa (Cervical) | Doxorubicin: 1.2 | 0.8 | 0.2 | [8] |

| MCF-7 (Breast) | Paclitaxel: 0.5 | 0.3 | 0.08 | [7] |

| SKOV3 (Ovarian) | Doxorubicin: 2.5 | 1.5 | 0.4 | |

| A549 (Lung, FR-negative) | Doxorubicin: 1.0 | 0.9 | 0.85 | [8] |

Experimental Protocols

The successful development and evaluation of folate-targeted drug delivery systems rely on a series of well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis of Folate-Conjugated PLGA-PEG Nanoparticles

This protocol describes the synthesis of folate-conjugated poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles, a commonly used formulation.

Materials:

-

PLGA-PEG-NH2 copolymer

-

Folic acid

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (MWCO 12 kDa)

-

Drug to be encapsulated (e.g., Paclitaxel)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution

Procedure:

-

Activation of Folic Acid: Dissolve folic acid in DMSO. Add NHS and EDC in a molar excess and stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid group of folic acid.

-

Conjugation to PLGA-PEG-NH2: Add the activated folic acid solution to a solution of PLGA-PEG-NH2 in DMSO. Let the reaction proceed overnight at room temperature with continuous stirring.

-

Purification: Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and byproducts. Lyophilize the purified product to obtain Folate-PLGA-PEG copolymer.

-

Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation Method): a. Dissolve the Folate-PLGA-PEG copolymer and the drug (e.g., Paclitaxel) in an organic solvent such as dichloromethane (DCM). b. Add this organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization or sonication to form an oil-in-water emulsion. c. Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent. d. Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and resuspend in an appropriate buffer.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):

-

Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Perform the measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI).

-

For zeta potential, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility of the nanoparticles.

b) Morphology (Transmission Electron Microscopy - TEM):

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the grid to air-dry completely.

-

Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.

-

Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.

Determination of Drug Loading and Encapsulation Efficiency

-

Separate Free Drug: Centrifuge a known amount of the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the free, unencapsulated drug.

-

Quantify Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

Calculate Drug Loading (DL): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the free drug, non-targeted nanoparticles, and folate-targeted nanoparticles. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Preclinical Evaluation Workflow

The preclinical evaluation of folate-targeted drug delivery systems is a multi-step process designed to assess their safety and efficacy before they can be considered for clinical trials.

Logical Relationship of System Components

A folate-targeted drug delivery system is a multi-component entity where each part plays a crucial role. The targeting ligand (folate) ensures specificity for cancer cells. The nanocarrier protects the drug from degradation, improves its solubility, and controls its release. The therapeutic drug is the active component responsible for cell killing.

Experimental Workflow for Preclinical Evaluation

This workflow outlines the key stages in the preclinical assessment of a novel folate-targeted drug delivery system.

Conclusion and Future Perspectives

Folate-targeted drug delivery systems have demonstrated significant potential in preclinical studies for enhancing the therapeutic index of anticancer drugs. The ability to selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues is a major advancement in cancer therapy. However, several challenges remain to be addressed for their successful clinical translation. These include scaling up the manufacturing of nanoparticles, ensuring their long-term stability, and thoroughly evaluating their potential immunogenicity and long-term toxicity.

Future research in this field will likely focus on the development of multi-functional nanoparticles that can combine therapeutic and diagnostic capabilities (theranostics), as well as the use of novel drug combinations to overcome drug resistance. Furthermore, a deeper understanding of the tumor microenvironment and its influence on nanoparticle delivery will be crucial for designing more effective folate-targeted therapies. As our knowledge and technological capabilities continue to expand, folate-targeted drug delivery systems hold great promise for improving the outcomes of cancer patients.

References

- 1. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]

- 2. autism.fratnow.com [autism.fratnow.com]

- 3. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Folic Acid-Decorated Chitosan-PLGA Nanobiopolymers for Targeted Drug Delivery to Acute Lymphoblastic Leukemia Cells: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rivm.nl [rivm.nl]

Methodological & Application

Application Notes and Protocols for Folic Acid NHS Ester Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a B vitamin, is a crucial targeting ligand in drug delivery and diagnostics due to its high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells. The conjugation of therapeutic agents, imaging probes, or nanoparticles to folic acid enables targeted delivery to these cells, enhancing efficacy while minimizing off-target effects. The most common strategy for covalently attaching folic acid to molecules containing a primary amine is through the activation of its carboxyl groups with N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This application note provides a detailed protocol for the conjugation of a pre-activated Folic Acid NHS ester to a primary amine, with a focus on achieving regioselective conjugation at the γ-carboxyl group to preserve the high binding affinity for the folate receptor.

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxylic acid groups of folic acid are activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable Folic Acid-NHS ester. This activated ester then readily reacts with a primary amine at a slightly basic pH to form a stable amide bond, releasing NHS as a byproduct.

It is critical to note that folic acid possesses two carboxylic acid groups: the α-carboxyl group of the glutamic acid residue and the γ-carboxyl group. For optimal folate receptor binding, the α-carboxyl group should remain unmodified.[1] Direct activation of unprotected folic acid often leads to a mixture of α- and γ-conjugated products, which can be challenging to separate.[2] Therefore, a regioselective approach involving a step-wise synthesis with protection of the α-carboxyl group is highly recommended for applications requiring high receptor affinity.

Experimental Protocols

This section details the protocols for the synthesis of a γ-regioselective Folic Acid-NHS ester and its subsequent conjugation to a primary amine-containing molecule.

Protocol 1: Synthesis of γ-Regioselective Folic Acid-NHS Ester

This protocol is adapted from literature procedures that emphasize a step-wise approach to ensure γ-specificity.[1][3]

Materials:

-

Folic Acid

-

N-(tert-Butoxycarbonyl)ethylenediamine (Boc-EDA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetone

-

Diethyl ether

-

Deionized water

Procedure:

-

Activation of Folic Acid and Conjugation to Boc-ethylenediamine:

-

Dissolve folic acid in anhydrous DMSO at a concentration of approximately 40-50 mg/mL by gently heating to around 55°C until a clear solution is obtained.

-

Cool the solution to room temperature.

-

Add N-hydroxysuccinimide (NHS) (2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (2 equivalents) to the folic acid solution under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[4]

-

Stir the reaction mixture at room temperature for 16-20 hours.[4]

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

To the filtrate, add triethylamine (TEA) (2 equivalents) followed by N-(tert-Butoxycarbonyl)ethylenediamine (Boc-EDA) (2 equivalents).[4]

-

Stir the reaction for an additional 16 hours at room temperature.

-

Precipitate the product by adding the reaction mixture to a solution of 20% acetone in diethyl ether.

-

Collect the precipitate by centrifugation, wash it multiple times with acetone and diethyl ether, and then dry it under a vacuum. This yields the Boc-protected γ-folate-ethylenediamine conjugate.

-

-

Deprotection of the Boc Group:

-

Suspend the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

-

Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

-

Remove the solvent and excess TFA by rotary evaporation.

-

Precipitate the product, γ-folate-ethylenediamine, by adding diethyl ether and collect it by centrifugation.

-

-

Activation of the γ-Amine with NHS (for subsequent conjugation if needed, or direct use of the amine):

-

The resulting γ-folate-ethylenediamine has a free primary amine that can be used for further conjugation reactions. If an NHS ester is desired at this position, a similar DCC/NHS activation of a carboxyl-containing linker can be performed prior to its reaction with the folate-amine. However, for direct conjugation to a molecule with an activated carboxyl group, the γ-folate-ethylenediamine is ready for use.

-

Table 1: Molar Ratios for γ-Regioselective Folic Acid Activation

| Reagent | Molar Equivalents (relative to Folic Acid) |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 2.0 |

| N-Hydroxysuccinimide (NHS) | 2.0 |

| N-(tert-Butoxycarbonyl)ethylenediamine (Boc-EDA) | 2.0 |

| Triethylamine (TEA) | 2.0 |

Protocol 2: Conjugation of γ-Folic Acid Derivative to a Primary Amine

This protocol describes the conjugation of the prepared γ-folate-ethylenediamine to a molecule containing an activated carboxyl group (e.g., an NHS ester).

Materials:

-

γ-Folate-ethylenediamine (from Protocol 1)

-

Primary amine-containing molecule of interest (e.g., protein, peptide, drug)

-

NHS-activated molecule of interest

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns, HPLC system)

Procedure:

-

Preparation of Reactants:

-

Dissolve the γ-folate-ethylenediamine in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Dissolve the NHS-activated molecule of interest in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved NHS-activated molecule to the γ-folate-ethylenediamine solution while gently stirring. A typical starting molar ratio is 8-20 fold excess of the NHS-ester.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.

-

Incubate for an additional 10-15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted Folic Acid-NHS ester and other small molecules by dialysis against a suitable buffer (e.g., PBS), using an appropriate molecular weight cutoff (MWCO) membrane.

-

Alternatively, use size-exclusion chromatography (e.g., Sephadex G-25 or G-50 column) to separate the conjugate from smaller reactants.

-

For higher purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

-

Table 2: Typical Reaction Conditions for Folic Acid-NHS Ester Conjugation

| Parameter | Recommended Condition |

| pH | 8.3 - 8.5 |

| Solvent for NHS Ester | Anhydrous DMSO or DMF |

| Molar Ratio (NHS Ester:Amine) | 8:1 to 20:1 (to be optimized) |

| Reaction Temperature | Room Temperature (approx. 25°C) |

| Reaction Time | 1 - 2 hours |

Purification and Characterization

Proper purification and characterization are essential to ensure the quality and functionality of the folic acid conjugate.

Purification by HPLC

Preparative RP-HPLC is a powerful technique for purifying folic acid conjugates.

Table 3: Example HPLC Conditions for Folic Acid Conjugate Purification

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 5 µm particle size, 10 x 250 mm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from 5-95% B over 30-40 minutes |

| Flow Rate | 2-5 mL/min |

| Detection | UV-Vis at 280 nm and 365 nm |

Characterization

1. UV-Vis Spectroscopy: Folic acid has characteristic absorbance peaks at approximately 280 nm and 365 nm. The presence of these peaks in the purified conjugate confirms the successful incorporation of folic acid.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment and determine the site of conjugation.

-

¹H NMR (in DMSO-d₆):

-

The pterin proton of folic acid typically appears as a singlet around 8.6 ppm.[5]

-

Aromatic protons of the p-aminobenzoyl group are observed between 6.6 and 7.7 ppm.[5]

-

The α-proton of the glutamic acid moiety is a multiplet around 4.3 ppm.[5]

-

Successful γ-conjugation will result in a downfield shift of the γ-methylene protons of the glutamic acid residue.

-

Table 4: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Folic Acid in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| Pterin-H7 | ~8.6 |

| Aromatic (PABA) | 6.6 - 7.7 |

| Benzylic-CH₂ | ~4.5 |

| Glutamic Acid α-CH | ~4.3 |

| Glutamic Acid β-CH₂ | ~1.9-2.2 |

| Glutamic Acid γ-CH₂ | ~1.9-2.2 |

3. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the conjugate, confirming the successful coupling of the folic acid derivative to the molecule of interest. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Visualizations

Caption: Workflow for γ-regioselective folic acid conjugation.

Caption: General mechanism of Folic Acid-NHS ester conjugation.

References

- 1. A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01435G [pubs.rsc.org]

- 2. US6291673B1 - Folic acid derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Folate-conjugated organic CO prodrugs: Synthesis and CO release kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Note and Protocol: Step-by-Step Synthesis of Folic Acid NHS Ester using DCC

Audience: Researchers, scientists, and drug development professionals.

Introduction: Folic acid (FA) is a crucial ligand for targeting folate receptors, which are frequently overexpressed on the surface of various cancer cells. The conjugation of folic acid to nanoparticles, imaging agents, or therapeutic molecules enables targeted delivery to these cells. The synthesis of an N-hydroxysuccinimide (NHS) ester of folic acid is a common and effective method to create a reactive intermediate that can readily form stable amide bonds with primary amines on a target molecule. This protocol details the synthesis of Folic acid NHS ester using dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the activation of folic acid's carboxylic acid groups.

Reaction Principle and Scheme

The synthesis involves the activation of one of the carboxylic acid groups of folic acid using DCC. The activated acid then reacts with N-hydroxysuccinimide (NHS) to form the amine-reactive this compound. Dicyclohexylurea (DCU) is formed as an insoluble byproduct. The reaction preferentially occurs at the γ-carboxylic acid of the glutamate residue, which is crucial for maintaining the binding affinity to the folate receptor.

Reaction Scheme:

Caption: Synthesis of this compound from Folic Acid.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Recommended Purity |

| Folic Acid (FA) | >97% |

| Dicyclohexylcarbodiimide (DCC) | >99% |

| N-Hydroxysuccinimide (NHS) | >98% |

| Anhydrous Dimethyl Sulfoxide (DMSO) | >99.8% |

| Triethylamine (TEA) | >99.5% |

| Diethyl Ether | Anhydrous |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with 0.22 μm filter)[1]

-

Rotary evaporator

-

Lyophilizer (optional)

-

Standard laboratory glassware

-

Argon or Nitrogen gas line for inert atmosphere

Step-by-Step Synthesis Procedure

The following workflow outlines the key steps of the synthesis process.

Caption: Step-by-step workflow for the synthesis of this compound.

-

Dissolution: Dissolve Folic Acid (FA) in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Add triethylamine (TEA) to aid dissolution.[1] A typical concentration is 5 g of FA in 100 mL of DMSO with 2.5 mL of TEA.[1]

-

Reagent Addition: To the stirred solution, add N-hydroxysuccinimide (NHS) followed by dicyclohexylcarbodiimide (DCC).[1] The reaction is typically performed with molar excess of the coupling agents.

-

Reaction: Allow the mixture to stir at room temperature overnight (12-24 hours) in the dark to prevent photodegradation of folic acid.[1][2]

-

Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration through a 0.22 μm filter.[1][2]

-

Product Precipitation: Add the filtrate dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the this compound.[1][3]

-

Washing: Collect the yellow precipitate by filtration or centrifugation. Wash the product several times with anhydrous diethyl ether to remove residual DMSO, unreacted reagents, and other soluble impurities.[1][3]

-

Drying: Dry the final product under vacuum.[1] For long-term stability, lyophilize the product.

-

Storage: Store the dried this compound powder at -15°C or below under an inert gas like nitrogen.[4]

Quantitative Data and Characterization

Reagent Stoichiometry

The molar ratio of reactants is a critical parameter for successful synthesis. Below is a summary of ratios reported in various studies.

| Reactant | Molar Ratio (Example 1)[1][3] | Molar Ratio (Example 2)[2] |

| Folic Acid | 1 | 1 |

| NHS | 2 | 1.125 |

| DCC | 2 | 1.125 |

Note: A 1:2:2 molar ratio of Folic Acid:NHS:DCC is commonly used to ensure efficient activation of the carboxylic acid.[1]

Characterization Data

Confirmation of the successful synthesis of this compound can be achieved through various analytical techniques.

| Technique | Observation |

| FTIR | Appearance of new characteristic stretching peaks for the succinimide carbonyl groups at approximately 1781 cm⁻¹ and 1814 cm⁻¹.[5] Additional peaks around 1602 cm⁻¹ (N-O bending) and 1700 cm⁻¹ (C=O stretching) also indicate the connection between NHS and folic acid.[5] |

| ¹H NMR | The successful conjugation of NHS to folic acid can be confirmed by the appearance of a distinct signal from the NHS-ester protons.[3] In the ¹H-NMR spectrum, signals corresponding to the aromatic protons of folic acid can be observed around 6.77 ppm and 7.63 ppm.[6] |

| Mass Spectrometry | The molecular weight of this compound is 538.5 g/mol , which can be confirmed by mass spectrometry.[4] |

Troubleshooting and Safety Precautions

-